

Spectroscopic Profile of Ethyl Isoxazole-5-Carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Ethyl isoxazole-5-carboxylate*

Cat. No.: B071279

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **ethyl isoxazole-5-carboxylate**. Due to the limited availability of experimentally derived spectra for the specific, unsubstituted parent compound in publicly accessible databases, this guide presents predicted spectroscopic data obtained from computational models. These predictions offer valuable insights into the expected spectral characteristics of the molecule, aiding in its identification and characterization.

Spectroscopic Data Summary

The predicted spectroscopic data for **ethyl isoxazole-5-carboxylate** is summarized in the tables below. These values have been generated using established computational algorithms and provide a reliable estimation of the compound's spectral properties.

Table 1: Predicted ^1H NMR Spectroscopic Data

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J) in Hz
H3	8.4 - 8.6	Singlet	-
H4	6.9 - 7.1	Singlet	-
-CH ₂ - (ethyl)	4.3 - 4.5	Quartet	7.1
-CH ₃ (ethyl)	1.3 - 1.5	Triplet	7.1

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Carbon Assignment	Predicted Chemical Shift (ppm)
C=O (ester)	158 - 162
C5 (isoxazole)	168 - 172
C3 (isoxazole)	152 - 156
C4 (isoxazole)	105 - 109
-CH ₂ - (ethyl)	61 - 65
-CH ₃ (ethyl)	13 - 16

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Vibration Mode
C=O (ester)	1720 - 1740	Stretching
C=N (isoxazole)	1580 - 1620	Stretching
C-O (ester)	1200 - 1300	Stretching
C-H (aromatic/heterocyclic)	3050 - 3150	Stretching
C-H (aliphatic)	2850 - 3000	Stretching

Table 4: Predicted Mass Spectrometry Data

m/z	Predicted Relative Intensity (%)	Possible Fragment
141	100	[M] ⁺ (Molecular Ion)
113	60 - 80	[M - C ₂ H ₄] ⁺
96	40 - 60	[M - OCH ₂ CH ₃] ⁺
68	30 - 50	[C ₃ H ₂ NO] ⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are standard procedures in organic chemistry and analytical laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample of **ethyl isoxazole-5-carboxylate** is dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer. For ^1H NMR, the instrument is typically set to a frequency of 300-600 MHz. For ^{13}C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the spectra.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy

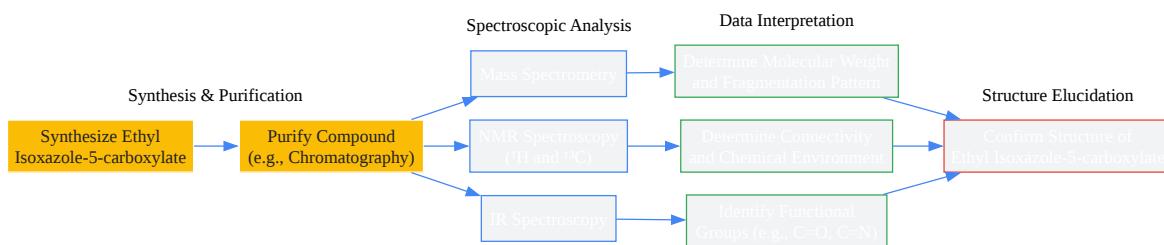
- Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.
- Data Acquisition: The IR spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
- Ionization: In the ion source, the sample molecules are ionized. Electron Impact (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic characterization of a compound like **ethyl isoxazole-5-carboxylate**.



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